molecular formula C21H19N3O3S2 B2907693 2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2210142-15-5

2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2907693
CAS No.: 2210142-15-5
M. Wt: 425.52
InChI Key: LWTNHQAOHNXXGW-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with methoxy and dimethyl groups at the 2-, 4-, and 5-positions, respectively. The sulfonamide group is linked to a phenyl ring bearing a thiazolo[5,4-b]pyridine moiety.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-13-11-18(27-3)19(12-14(13)2)29(25,26)24-16-8-6-15(7-9-16)20-23-17-5-4-10-22-21(17)28-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTNHQAOHNXXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The methoxy and methyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The thiazole ring can be reduced to form thiazolidines.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a derivative of thiazolo[5,4-b]pyridine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H21_{21}N3_3O3_3S2_2
  • Molecular Weight : 439.6 g/mol
  • CAS Number : 2320728-01-4

The structure of the compound includes a thiazolo[5,4-b]pyridine moiety linked to a benzenesulfonamide group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific pathways.

  • Mechanism of Action : The compound is believed to inhibit the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .

Anticonvulsant Properties

Some derivatives within the thiazolo family have demonstrated anticonvulsant activities. For example, certain thiazole-integrated compounds have been shown to provide protection against seizures in animal models . The structure-activity relationship suggests that modifications in the phenyl ring significantly influence anticonvulsant efficacy.

Antimicrobial Activity

Thiazolo[5,4-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Compounds similar to the target compound have shown selective inhibition against bacterial enzymes without affecting human counterparts, indicating a potential for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of 2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can be attributed to several key structural elements:

  • Sulfonamide Group : This functional group is often associated with enhanced bioactivity in medicinal chemistry.
  • Methoxy Substitution : The presence of the methoxy group at position 2 contributes to increased lipophilicity and improved interaction with biological targets.
  • Dimethyl Substitution : The dimethyl groups at positions 4 and 5 on the aromatic ring enhance the compound's potency by potentially stabilizing the binding conformation.

Case Study 1: Anticancer Efficacy

In a study evaluating various thiazolo[5,4-b]pyridine derivatives against human glioblastoma U251 cells and melanoma WM793 cells, compounds similar to the target compound exhibited IC50 values below those of standard chemotherapeutics like doxorubicin. This suggests a promising avenue for further development in cancer therapy .

Case Study 2: Anticonvulsant Activity

A series of thiazole-based compounds were tested for their anticonvulsant effects using a maximal electroshock seizure model in rodents. The results indicated that modifications in the substituents led to varying levels of protection against seizures, highlighting the importance of structural optimization .

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with a thiazolo[5,4-b]pyridine moiety, which is significant in medicinal chemistry because of its diverse biological properties. This compound has a molecular weight of 439.6 g/mol and the CAS number 2320728-01-4.

Scientific Research Applications

ApplicationDescription
PI3K Inhibition This compound is known for its role as an inhibitor of phosphoinositide 3-kinase (PI3K). PI3K plays a crucial role in cell signaling pathways related to cell growth and survival, suggesting potential applications in treating cancer and other diseases linked to PI3K signaling.
Enzyme Inhibition Studies Thiazole derivatives, including thiazolo[5,4-b]pyridine, are recognized for their roles in various pharmacological applications, particularly as inhibitors of specific enzymes. Research has shown that thiazolo[5,4-b]pyridine derivatives can act as c-KIT inhibitors, offering a potential therapeutic target against gastrointestinal stromal tumors (GIST) .
Antitumor activity Molecular hybrids containing triazine rings and sulfonamide fragments have been designed as potential anticancer agents .
Inhibitory Activity Studies A thiazolo[5,4-b]pyridine compound containing methoxypyridine and morpholinyl substituents exhibited strong PI3kα inhibitory activity with an IC50 of 3.6 nM . Further structure-activity relationship (SAR) studies indicated that the sulfonamide functionality is a key structural unit affecting activity . For example, 2-chloro-4-florophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide showed high inhibitory activity .
c-KIT Inhibition Thiazolo[5,4-b]pyridine derivatives have been synthesized and studied for their structure-activity relationship against the c-KIT enzyme and c-KIT-activated cells . One derivative, 6r , showed higher enzymatic and anti-proliferative activities than imatinib and comparable activities to sunitinib. Compound 6r also displayed reasonable selectivity in biochemical kinase panel profiling .
Antimicrobial Evaluation Thiopyrimidine–benzenesulfonamide compounds have been designed, synthesized, and evaluated for their antimicrobial properties .
Alpha-glucosidase and Acetylcholinesterase inhibitors Sulfonamides having benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential .

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors

A series of thiazolo[5,4-b]pyridine derivatives (e.g., 6h , 6i , 6j ) were evaluated for c-KIT inhibition (Table 1) .

  • Compound 6h (3-(trifluoromethyl)phenyl substituent) exhibited moderate activity (IC50 = 9.87 µM), attributed to hydrophobic interactions in the kinase pocket.
  • Compound 6i (methylene insertion) and 6j (urea linkage) showed reduced activity, highlighting the sensitivity of the scaffold to steric and electronic modifications.

Sulfonamide-Containing Thiazolo-Pyridazine Derivatives

A thiazolo[4,5-d]pyridazine analog (4-(2,7-dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide ) demonstrated antibacterial activity due to the sulfonamide group’s hydrogen-bonding capacity . The planar thiazolo-pyridazine core and twisted benzene ring facilitate target engagement.

Key Difference : The target compound’s thiazolo[5,4-b]pyridine (vs. pyridazine) and dimethyl/methoxy substituents may confer distinct selectivity toward kinases over bacterial targets.

Fluorinated Benzenesulfonamide Analogs

2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-60-9) shares the thiazolo-pyridine-phenyl-sulfonamide backbone but substitutes fluorine at the benzene 2-position . Fluorine’s electronegativity could enhance metabolic stability compared to the target’s methoxy group.

Key Difference : The methoxy group in the target compound may improve solubility, while fluorine could increase binding affinity to electron-deficient enzyme pockets.

Triazole-Thiones and Pyrazoline Derivatives

Triazole-thiones (e.g., 7–9 ) and pyrazoline-benzenesulfonamides (e.g., 1–9 ) exhibit tautomerism and carbonic anhydrase inhibition . IR spectra confirmed thione tautomers dominate (νC=S at 1247–1255 cm<sup>−1</sup>), critical for activity .

Anticancer Thiazolo-Quinoxaline Derivatives

Thiazolo[4,5-b]quinoxaline derivatives (e.g., 9d) showed dual anticancer and antimicrobial activity. Substituents like bromine and methoxy groups influenced potency, with electron-withdrawing groups enhancing cytotoxicity .

Key Difference : The target’s dimethyl and methoxy groups are electron-donating, which may reduce oxidative metabolism and improve pharmacokinetics compared to halogenated analogs.

Q & A

Q. What are the common synthetic routes for synthesizing 2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Thiazolo[5,4-b]pyridine Core Formation : Cyclization of pyridine derivatives with thiazole precursors under acidic/basic conditions.
  • Sulfonamide Coupling : Reaction of the thiazolo-pyridine intermediate with a substituted benzenesulfonyl chloride via nucleophilic substitution.
  • Functionalization : Methoxy and dimethyl groups are introduced through Friedel-Crafts alkylation or electrophilic aromatic substitution.
    Key reagents include palladium catalysts for coupling reactions and microwave-assisted synthesis to enhance efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity (e.g., 1^1H and 13^{13}C NMR for aromatic protons and methyl groups).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure, particularly for verifying thiazolo-pyridine ring geometry and sulfonamide bonding .

Q. What are the primary biological targets of this compound in pharmacological studies?

  • Methodological Answer :
  • Kinase Inhibition : Targets EGFR (epidermal growth factor receptor) and related tyrosine kinases, critical in cancer cell proliferation.
  • Enzyme Modulation : Inhibits enzymes involved in oxidative stress (e.g., NADPH oxidase) via sulfonamide-thiazolo interactions.
  • Anticancer Activity : Demonstrated in assays against colon and breast cancer cell lines, with IC50_{50} values reported in low micromolar ranges .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling to minimize byproducts.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide coupling.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes and improves yields by 15–20% .

Q. What computational strategies elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Predicts binding affinity to EGFR’s kinase domain by simulating interactions with ATP-binding pockets.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time, identifying key residues (e.g., Lys721 and Asp831 in EGFR) critical for inhibition .

Q. How should researchers resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line (e.g., HCT-116 vs. MCF-7), incubation time, and compound purity (>95% by HPLC).
  • Comparative Studies : Benchmark against structurally similar analogs (e.g., 5-chloro-2-methoxy derivatives) to isolate substituent effects .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent Variation : Modify methoxy groups to ethoxy or halogens to assess impact on solubility and potency.
  • Bioisosteric Replacement : Replace thiazolo-pyridine with pyrazolo[3,4-d]pyrimidine to evaluate kinase selectivity.
  • Pharmacophore Mapping : Identify essential moieties (e.g., sulfonamide for hydrogen bonding) using 3D-QSAR models .

Q. How can derivatives be designed to improve pharmacokinetic properties?

  • Methodological Answer :
  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH or -COOH) to enhance aqueous solubility.
  • Metabolic Stability : Replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation.
  • Prodrug Strategies : Mask sulfonamide as an ester to improve oral bioavailability .

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